Arbekacin sulfate - 104931-87-5

Arbekacin sulfate

Catalog Number: EVT-259811
CAS Number: 104931-87-5
Molecular Formula: C22H46N6O14S
Molecular Weight: 650.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arbekacin sulfate (ABK) is a semi-synthetic aminoglycoside antibiotic discovered in 1972 [, ]. It is a derivative of dibekacin, designed to enhance stability against common aminoglycoside-modifying enzymes [, ]. ABK exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, it demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [, ].

Synthesis Analysis

The synthesis of Arbekacin sulfate involves a multi-step process starting from dibekacin. While the specific details of its industrial production remain proprietary, research articles highlight the isolation and characterization of impurities generated during the semi-synthetic process []. These impurities, structurally similar to arbekacin, include dibekacin, 3-N-γ-aminohydroxybutyric acid (AHB)-dibekacin, 3''-N-AHB-dibekacin, and 1,3-N,N-di-AHB-dibekacin []. Their identification is crucial for quality control during ABK production.

Mechanism of Action

Arbekacin sulfate, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis []. It binds to the 30S ribosomal subunit, interfering with the initiation complex formation and causing misreading of mRNA []. This ultimately leads to the production of non-functional proteins and bacterial cell death. ABK's unique structure grants it increased resistance to inactivation by aminoglycoside-modifying enzymes, making it effective against a broader spectrum of bacteria, including MRSA [, ].

Applications

Arbekacin sulfate is primarily recognized for its potent antibacterial activity against MRSA and multidrug-resistant Gram-negative pathogens [, , ]. Its clinical application focuses on treating various infections, including:

  • Pneumonia: ABK demonstrates efficacy in treating pneumonia caused by MRSA [, , ]. Studies have evaluated its pharmacokinetics and dosage regimens for optimal treatment outcomes [].
  • Sepsis: ABK is effective in managing sepsis caused by MRSA and other multidrug-resistant Gram-negative bacteria [, , , , ].
  • Skin and Soft-Tissue Infections: Research has investigated ABK's pharmacokinetics in peripheral lymph, indicating its potential for treating complicated skin and soft-tissue infections [].
  • Osteomyelitis: Novel drug delivery systems using porous hydroxyapatite blocks loaded with ABK show promise for treating osteomyelitis [].
  • Infectious Endocarditis: While outcomes can be unfavorable, ABK has been utilized in treating right-sided infectious endocarditis caused by MRSA [].
  • Therapeutic Drug Monitoring (TDM): Studies emphasize the importance of TDM for optimizing ABK treatment and minimizing adverse effects [, , , , ].
  • Combination Therapy: Research has explored the synergistic effects of ABK in combination with other antibiotics, such as beta-lactams, for treating multidrug-resistant bacterial infections [, , ].
  • Drug Delivery Systems: The development of novel drug delivery systems, like the use of freeze-dried fibrin-antibiotic compounds, holds promise for enhancing ABK's efficacy in treating infections like osteomyelitis [, ].
Future Directions
  • Optimizing Dosing Regimens: Further research is needed to refine dosing regimens for specific patient populations, considering factors like age, renal function, and infection severity [, ].
  • Exploring New Drug Delivery Systems: Developing innovative drug delivery systems, such as nanoparticles or targeted delivery vehicles, could enhance ABK's efficacy and minimize potential toxicity [, , ].
  • Investigating Combination Therapies: Further research on ABK's synergistic effects in combination with other antibiotics is crucial for combating multidrug-resistant bacterial infections [, , , ].
  • Understanding Resistance Mechanisms: Monitoring the emergence of ABK resistance and elucidating the underlying mechanisms is essential for developing strategies to mitigate resistance development [].

Dibekacin

  • Compound Description: Dibekacin is a semi-synthetic aminoglycoside antibiotic. It is structurally similar to arbekacin sulfate but lacks the N-(S)-4-amino-2-hydroxybutyryl group at the 1-N position of the 2-deoxystreptamine ring. []
  • Relevance: Dibekacin is the parent compound from which arbekacin sulfate is derived. The addition of the N-(S)-4-amino-2-hydroxybutyryl group in arbekacin sulfate confers increased stability against aminoglycoside-modifying enzymes, broadening its spectrum of activity and reducing the risk of resistance development. [, , , ]

3-N-γ-aminohydroxybutyric acid (AHB)-dibekacin

  • Compound Description: 3-N-γ-aminohydroxybutyric acid (AHB)-dibekacin is a structural analog of arbekacin sulfate and dibekacin. It differs from arbekacin sulfate in the position of the AHB group, which is attached to the 3-N position of the 2-deoxystreptamine ring instead of the 1-N position. []
  • Relevance: 3-N-AHB-dibekacin is a process-related impurity identified during the synthesis of arbekacin sulfate. Its presence highlights the potential for structural variations during the manufacturing process. []

3''-N-AHB-dibekacin

  • Compound Description: 3''-N-AHB-dibekacin is another structural analog of arbekacin sulfate and dibekacin. It also carries the AHB group but at the 3''-N position of the molecule. []
  • Relevance: Similar to 3-N-AHB-dibekacin, 3''-N-AHB-dibekacin is a process-related impurity observed during the synthesis of arbekacin sulfate. The presence of these impurities emphasizes the need for careful monitoring and control during the production of arbekacin sulfate. []

1,3-N,N-di-AHB-dibekacin

  • Compound Description: 1,3-N,N-di-AHB-dibekacin is a derivative of dibekacin containing two AHB groups attached to both the 1-N and 3-N positions of the 2-deoxystreptamine ring. []
  • Relevance: This compound, identified as a process-related impurity in arbekacin sulfate synthesis, represents a doubly substituted form of dibekacin. Its presence underlines the potential for multiple additions of the AHB group during the synthetic process, requiring stringent quality control measures in the production of arbekacin sulfate. []

Properties

CAS Number

104931-87-5

Product Name

Arbekacin sulfate

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

Molecular Formula

C22H46N6O14S

Molecular Weight

650.7 g/mol

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O

Synonyms

Arbekacin sulfate; Habekacin; D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N'-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-, sulfate (salt)

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.